![molecular formula C15H10ClNOS B258845 3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as '4-CPMI' and is a derivative of isoindolinone.
Wissenschaftliche Forschungsanwendungen
4-CPMI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-CPMI is not fully understood. However, it has been suggested that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-CPMI exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-CPMI in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations of using 4-CPMI is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-CPMI. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies could be conducted to investigate the mechanism of action of 4-CPMI and its potential side effects.
Conclusion:
In conclusion, 4-CPMI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 4-CPMI involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization with maleic anhydride. This method yields 4-CPMI as a yellow crystalline solid with a melting point of 240-242°C.
Eigenschaften
Produktname |
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone |
|---|---|
Molekularformel |
C15H10ClNOS |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10ClNOS/c16-10-5-7-11(8-6-10)19-9-14-12-3-1-2-4-13(12)15(18)17-14/h1-9H,(H,17,18)/b14-9- |
InChI-Schlüssel |
AECRWZOFMGXNHM-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/SC3=CC=C(C=C3)Cl)/NC2=O |
SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
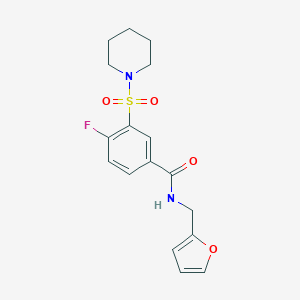
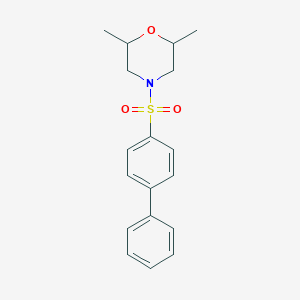
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)
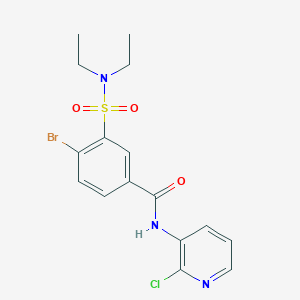
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
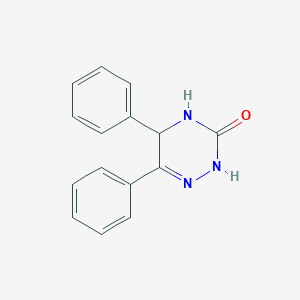
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
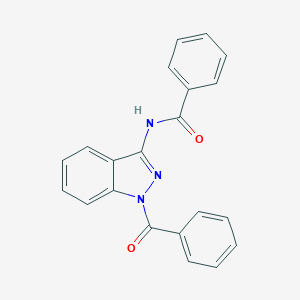
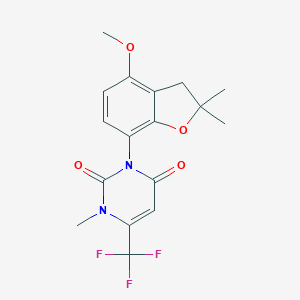
![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)